molecular formula C6H6N2O2 B1314258 2-Methylpyrimidine-5-carboxylic acid CAS No. 5194-32-1

2-Methylpyrimidine-5-carboxylic acid

Cat. No. B1314258
CAS RN: 5194-32-1
M. Wt: 138.12 g/mol
InChI Key: NMGIXZFBQPETOK-UHFFFAOYSA-N
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Description

2-Methylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2 . It is used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators . It is also employed in the synthesis, spectral characterization, and anticancer activity of new 2,3,6-substituted quinazolin-4 (3h)-one derivatives .


Molecular Structure Analysis

The molecular structure of 2-Methylpyrimidine-5-carboxylic acid is represented by the formula C6H6N2O2 .


Physical And Chemical Properties Analysis

2-Methylpyrimidine-5-carboxylic acid has a molecular weight of 138.12 g/mol . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Anticancer Activity of Quinazolin-4(3H)-one Derivatives

2-Methylpyrimidine-5-carboxylic acid is employed in the synthesis, spectral characterization, and anticancer activity of new 2,3,6-substituted quinazolin-4(3H)-one derivatives . This compound serves as a key intermediate in the preparation of these derivatives, which have shown promising results in cancer research.

Safety and Hazards

2-Methylpyrimidine-5-carboxylic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Methylpyrimidine-5-carboxylic acid is used in the synthesis of new 2,3,6-substituted quinazolin-4 (3h)-one derivatives, which have been studied for their anticancer activity . It is also used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators . These applications suggest potential future directions in medicinal chemistry and cancer research.

properties

IUPAC Name

2-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGIXZFBQPETOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546347
Record name 2-Methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5194-32-1
Record name 2-Methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyrimidine-5-carboxylic acid
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Synthesis routes and methods

Procedure details

In 30 ml of ethanol and 20 ml of a 1M sodium hydroxide aqueous solution, 2.9 g of ethyl 2-methylpyrimidine-5-carboxylate was stirred for 2 hours. The solvent was removed by evaporation and an appropriate amount of water and diethyl ether were added thereto, followed by liquid-separating operation. The resulting aqueous layer was made weakly acidic with a 1M hydrochloric acid aqueous solution and then the resulting crystals were collected by filtration, washed with water, and then dried to obtain 1.9 g of the title compound.
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
2.9 g
Type
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Quantity
30 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural modifications were made to 2-Methylpyrimidine-5-carboxylic acid and what was their impact on biological activity?

A1: The research [] explores the synthesis of several derivatives of 2-methylpyrimidine-5-carboxylic acid. Specifically, the researchers substituted the 4-position of the pyrimidine ring with various phenylamino groups (compounds 15-20), and explored reactions with thioureas to produce derivatives of pyrimido[5,4-e]-1,3-thiazine (compounds 5-9) and pyrimido[4,5-d]pyrimidine (compounds 12, 13). These modifications led to compounds exhibiting a range of analgesic, anti-inflammatory, and immunosuppressive activities. This highlights how subtle structural changes on the 2-methylpyrimidine-5-carboxylic acid scaffold can influence its interaction with biological targets and ultimately its pharmacological activity.

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